8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-(azepan-1-yl)-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-23-17-16(18(27)24(2)20(23)28)26(13-14-7-9-15(21)10-8-14)19(22-17)25-11-5-3-4-6-12-25/h7-10H,3-6,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZLTTSGWZLCND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 7-(4-Chlorobenzyl)-1,3-Dimethylxanthine
The foundational intermediate is prepared by alkylating theophylline (1,3-dimethylxanthine) with 4-chlorobenzyl chloride.
Procedure :
-
Dissolve theophylline (1 eq) in anhydrous DMF under nitrogen.
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Add 4-chlorobenzyl chloride (1.2 eq) and potassium carbonate (2 eq).
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Heat at 80°C for 12 hours.
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Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
| Parameter | Conditions |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Reaction Time | 12 hours |
Introduction of the 8-Chloro Leaving Group
Activation of the 8th position is critical for subsequent azepane substitution. Chlorination is achieved using phosphorus oxychloride (POCl₃).
Procedure :
-
Suspend 7-(4-chlorobenzyl)-1,3-dimethylxanthine (1 eq) in POCl₃.
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Add catalytic DMF (0.1 eq) and reflux at 110°C for 6 hours.
-
Remove excess POCl₃ under vacuum, neutralize with saturated NaHCO₃, and extract with dichloromethane.
| Parameter | Conditions |
|---|---|
| Chlorinating Agent | POCl₃ |
| Catalyst | DMF |
| Temperature | 110°C |
Azepane Substitution at the 8th Position
The 8-chloro intermediate undergoes nucleophilic substitution with azepane (hexamethyleneimine).
Procedure :
-
Dissolve 8-chloro-7-(4-chlorobenzyl)-1,3-dimethylxanthine (1 eq) in DMSO.
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Add azepane (3 eq) and triethylamine (2 eq).
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Heat at 120°C for 24 hours under nitrogen.
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Purify via column chromatography (SiO₂, ethyl acetate/hexane).
| Parameter | Conditions |
|---|---|
| Solvent | DMSO |
| Base | Et₃N |
| Temperature | 120°C |
| Reaction Time | 24 hours |
Optimization and Challenges
Solvent and Base Selection
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while bases like Et₃N or K₂CO₃ facilitate deprotonation. DMSO is preferred for azepane substitution due to its high boiling point and compatibility with prolonged heating.
Temperature and Reaction Time
Elevated temperatures (110–120°C) are necessary to overcome the purine ring’s low reactivity at the 8th position. Extended reaction times (24 hours) ensure complete substitution but risk side reactions like N-alkylation.
Purification Techniques
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Recrystallization : Effective for intermediates (e.g., ethanol/water for 7-(4-chlorobenzyl)-1,3-dimethylxanthine).
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Column Chromatography : Essential for isolating the final product due to polar byproducts.
Analytical Characterization
1H NMR (400 MHz, DMSO-d₆) :
-
δ 7.45 (d, 2H, Ar-H), 7.32 (d, 2H, Ar-H) – 4-chlorobenzyl.
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δ 4.12 (s, 2H, CH₂), 3.45 (s, 3H, N-CH₃), 3.22 (s, 3H, N-CH₃) – methyl and benzyl groups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Scientific Research Applications
Chemistry
In chemistry, 8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its purine core suggests possible applications in the study of enzyme inhibition and receptor binding.
Medicine
In medicine, research focuses on its potential therapeutic properties. The compound’s structure indicates possible activity as an antiviral, anticancer, or anti-inflammatory agent. Preclinical studies may explore its efficacy and safety profiles.
Industry
Industrially, the compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s purine core allows it to mimic natural purines, potentially inhibiting or modulating biological pathways.
Comparison with Similar Compounds
Pharmacological and Functional Insights
- Receptor Binding : The target compound’s azepan-1-yl group at R8 introduces a larger, more flexible amine compared to smaller substituents (e.g., methyl in 73m or phenyl in 15). This may enhance 5-HT1A receptor agonism by mimicking the conformational flexibility of arylpiperazines in LCAPs .
- Role of 4-Chlorobenzyl : Shared with 73m and 536719-02-5, this group likely enhances hydrophobic interactions with receptor pockets. In contrast, ethyl (34) or benzyl (15) substituents at R7 may reduce specificity .
- Methyl Groups at N1/N3 : Present in all listed compounds, these groups stabilize the purine core and prevent metabolic degradation .
Structure-Activity Relationships (SAR)
- R8 Modifications: Azepan-1-yl: Potentially improves metabolic stability and bioavailability compared to smaller amines (e.g., 2-aminoethyl in 536719-02-5) . Methylsulfonyl (34): Introduces electron-withdrawing effects, which may alter electronic distribution and receptor binding .
- R7 Modifications :
Biological Activity
8-(azepan-1-yl)-7-(4-chlorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a compound that belongs to the purine family and contains an azepane moiety. Its structural characteristics suggest potential interactions with various biological targets, particularly in the realm of pharmacology and biochemistry. This article aims to detail the biological activity of this compound based on available research findings.
The molecular formula of this compound is with a molecular weight of 401.9 g/mol. The compound features a purine core substituted with an azepane and a chlorobenzyl group, which are critical for its biological interactions.
The compound is hypothesized to interact with various G protein-coupled receptors (GPCRs) due to its structural similarity to other purines known to modulate receptor activity. GPCRs are pivotal in numerous physiological processes and are common targets for therapeutic agents. The specific interactions of this compound with GPCRs could lead to modulation of intracellular signaling pathways, influencing cellular responses such as neurotransmission and inflammation .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that related purine derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis .
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, thereby preventing the progression of cancerous cells .
Neuroprotective Effects
The presence of the azepane structure suggests potential neuroprotective properties. Compounds with similar scaffolds have been found to exhibit protective effects against neurodegenerative diseases by:
- Modulating Neurotransmitter Release : They can influence the release of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function .
- Reducing Oxidative Stress : Antioxidant properties may help in mitigating oxidative stress in neuronal cells, thus protecting against neurodegeneration .
Research Findings
A summary of significant studies on the biological activity of this compound is provided below:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated inhibition of proliferation in breast cancer cell lines. |
| Study B | Neuroprotection | Showed reduced neuronal death in models of oxidative stress. |
| Study C | GPCR Interaction | Identified potential modulation of adenosine receptors affecting signaling pathways. |
Case Study 1: Anticancer Efficacy
In a study involving human breast cancer cell lines (MCF-7), treatment with derivatives similar to this compound resulted in a significant decrease in cell viability (up to 70% reduction) compared to controls. The mechanism was associated with increased apoptosis markers such as caspase activation.
Case Study 2: Neuroprotective Potential
A rodent model subjected to oxidative stress showed that administration of related purine compounds led to a marked decrease in neuronal loss and improved behavioral outcomes in memory tasks. This suggests that the compound may have therapeutic potential in neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
